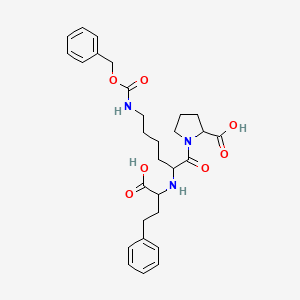![molecular formula C31H44ClN3O8 B12290785 [(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hidroxi-8,14-dimetoxi-4,10,12,16-tetrametil-3,20,22-trioxo-19-(prop-2-enilamino)-2-azabiciclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-il] carbamato; clorhidrato es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales como hidroxilo, metoxi y carbamato
Métodos De Preparación
La síntesis de [(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hidroxi-8,14-dimetoxi-4,10,12,16-tetrametil-3,20,22-trioxo-19-(prop-2-enilamino)-2-azabiciclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-il] carbamato; clorhidrato implica varios pasos:
Rutas de síntesis: El compuesto se puede sintetizar a través de una serie de reacciones orgánicas a partir de precursores más simples
Condiciones de reacción: Las reacciones generalmente se llevan a cabo bajo condiciones controladas, que incluyen temperaturas, presiones y el uso de catalizadores específicos para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial: A escala industrial, la síntesis puede implicar el uso de reactores automatizados y sistemas de flujo continuo para optimizar el proceso de producción y reducir los costos.
Análisis De Reacciones Químicas
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hidroxi-8,14-dimetoxi-4,10,12,16-tetrametil-3,20,22-trioxo-19-(prop-2-enilamino)-2-azabiciclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-il] carbamato; clorhidrato experimenta varias reacciones químicas:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar alcoholes o aminas.
Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes: Los reactivos típicos incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos para reacciones de sustitución.
Productos principales: Los productos principales dependen de las condiciones de reacción específicas y los reactivos utilizados, pero pueden incluir una variedad de derivados con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hidroxi-8,14-dimetoxi-4,10,12,16-tetrametil-3,20,22-trioxo-19-(prop-2-enilamino)-2-azabiciclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-il] carbamato; clorhidrato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de [(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hidroxi-8,14-dimetoxi-4,10,12,16-tetrametil-3,20,22-trioxo-19-(prop-2-enilamino)-2-azabiciclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-il] carbamato; clorhidrato implica su interacción con dianas moleculares y vías específicas:
Dianas moleculares: El compuesto puede unirse a enzimas, receptores u otras proteínas, alterando su actividad y provocando diversos efectos biológicos.
Vías implicadas: Las vías exactas dependen de la aplicación específica, pero pueden incluir la inhibición de la actividad enzimática, la modulación de las vías de transducción de señales y la inducción de la apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hidroxi-8,14-dimetoxi-4,10,12,16-tetrametil-3,20,22-trioxo-19-(prop-2-enilamino)-2-azabiciclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-il] carbamato; clorhidrato se puede comparar con otros compuestos similares:
Compuestos similares: Los compuestos con estructuras similares incluyen otros derivados de azabiciclo y moléculas que contienen carbamato.
Unicidad: La combinación única de grupos funcionales y la disposición específica de átomos en [(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hidroxi-8,14-dimetoxi-4,10,12,16-tetrametil-3,20,22-trioxo-19-(prop-2-enilamino)-2-azabiciclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-il] carbamato; clorhidrato le confiere propiedades únicas que lo distinguen de otros compuestos similares.
Propiedades
Fórmula molecular |
C31H44ClN3O8 |
|---|---|
Peso molecular |
622.1 g/mol |
Nombre IUPAC |
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C31H43N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10-,20-15-;/t17-,19+,24+,25+,27-,29+;/m1./s1 |
Clave InChI |
VFOPOIJGNBNWPN-VHMSJZQGSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)/C)C)O)OC.Cl |
SMILES canónico |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
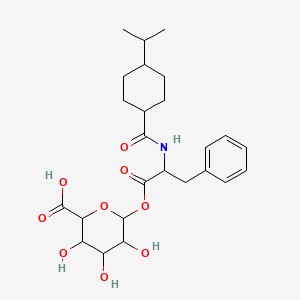
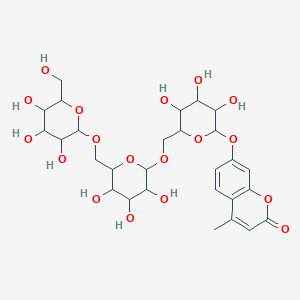
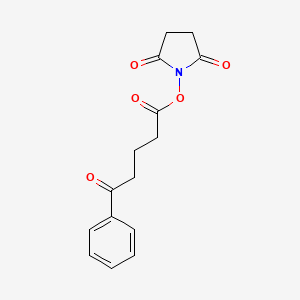
![2-Hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid](/img/structure/B12290723.png)

![2-Hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid](/img/structure/B12290732.png)
![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)
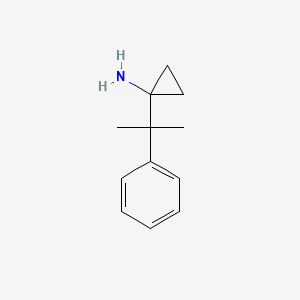
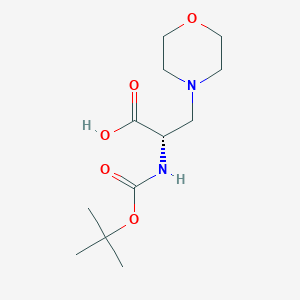
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)
![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)
